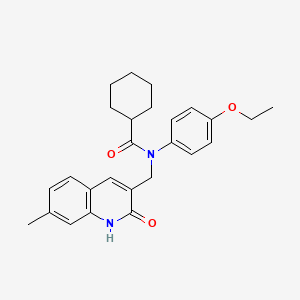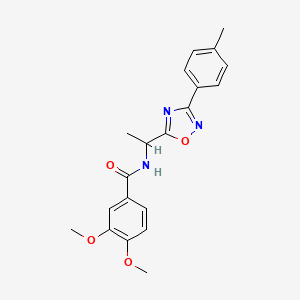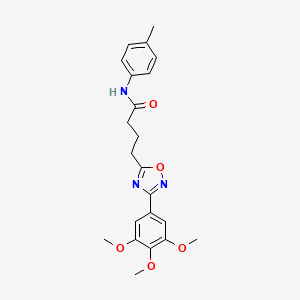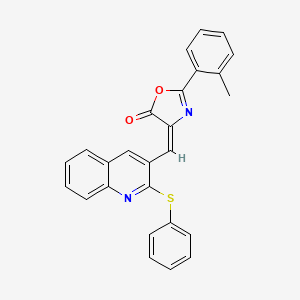
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(o-tolyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(o-tolyl)oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTQ and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of PTQ is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in cells. PTQ has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PTQ has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
PTQ has a range of biochemical and physiological effects. Studies have shown that PTQ is able to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, PTQ has been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTQ in lab experiments is its potent anticancer properties. PTQ has been found to be effective against a range of cancer cell lines and has shown promise as a potential treatment for various types of cancer. Additionally, PTQ has been found to have antimicrobial and anti-inflammatory properties, which may make it useful in the development of new treatments for infectious and inflammatory diseases.
One of the limitations of using PTQ in lab experiments is its complex synthesis method. The synthesis of PTQ requires specialized equipment and expertise, which may limit its availability to some researchers. Additionally, PTQ has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on PTQ. One area of interest is the development of new treatments for cancer using PTQ. Researchers are exploring the use of PTQ in combination with other anticancer drugs to enhance its efficacy and reduce side effects. Additionally, researchers are investigating the use of PTQ in the treatment of infectious and inflammatory diseases. Another area of interest is the development of new synthesis methods for PTQ that are more efficient and cost-effective. Overall, PTQ has shown great promise in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of PTQ involves the reaction between 2-aminobenzothiazole and 2-bromo-3-methylbenzoic acid in the presence of palladium catalyst and triethylamine. This reaction results in the formation of 2-(o-tolyl)benzo[d]oxazole-5-carboxylic acid, which is then reacted with phenylthiourea and 2-chloro-3-formylquinoline to form PTQ. The synthesis of PTQ is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
PTQ has been found to have a range of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that PTQ has potent anticancer properties and is able to induce apoptosis in cancer cells. PTQ has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial and fungal infections. Additionally, PTQ has been found to have anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-9-5-7-13-21(17)24-27-23(26(29)30-24)16-19-15-18-10-6-8-14-22(18)28-25(19)31-20-11-3-2-4-12-20/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYVRXYIMQOKKY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

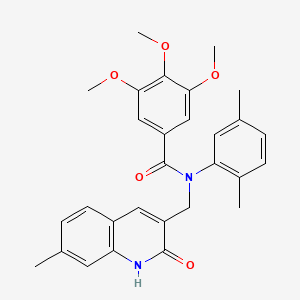
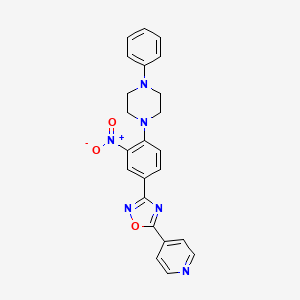
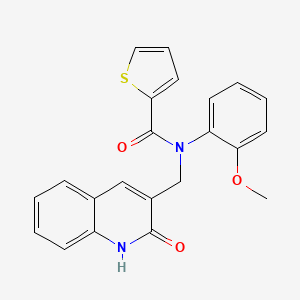

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)

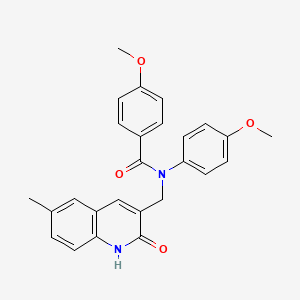
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)



